molecular formula C7H12ClN3 B14006154 2-(hydrazinylmethyl)-6-methylpyridine HCl

2-(hydrazinylmethyl)-6-methylpyridine HCl

Cat. No.: B14006154
M. Wt: 173.64 g/mol
InChI Key: XFJJWPDUJUWDLA-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-6-methylpyridine HCl is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to a methylpyridine ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinylmethyl)-6-methylpyridine HCl typically involves the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-6-methylpyridine HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and other functionalized compounds .

Scientific Research Applications

2-(Hydrazinylmethyl)-6-methylpyridine HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(hydrazinylmethyl)-6-methylpyridine HCl involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-target interactions .

Comparison with Similar Compounds

2-(Hydrazinylmethyl)-6-methylpyridine HCl can be compared with other similar compounds such as:

  • 2-(Hydrazinylmethyl)pyridine HCl
  • 6-Methyl-2-pyridylhydrazine HCl
  • 2-(Hydrazinylmethyl)-4-methylpyridine HCl

These compounds share similar structural features but differ in the position of the methyl group or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

(6-methylpyridin-2-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-6-3-2-4-7(10-6)5-9-8;/h2-4,9H,5,8H2,1H3;1H

InChI Key

XFJJWPDUJUWDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNN.Cl

Origin of Product

United States

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